N-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]-1-ethyl-1H-pyrazol-4-amine N-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]-1-ethyl-1H-pyrazol-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15756660
InChI: InChI=1S/C11H17N5/c1-4-16-8-11(7-14-16)12-5-10-6-13-15(3)9(10)2/h6-8,12H,4-5H2,1-3H3
SMILES:
Molecular Formula: C11H17N5
Molecular Weight: 219.29 g/mol

N-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]-1-ethyl-1H-pyrazol-4-amine

CAS No.:

Cat. No.: VC15756660

Molecular Formula: C11H17N5

Molecular Weight: 219.29 g/mol

* For research use only. Not for human or veterinary use.

N-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]-1-ethyl-1H-pyrazol-4-amine -

Specification

Molecular Formula C11H17N5
Molecular Weight 219.29 g/mol
IUPAC Name N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-ethylpyrazol-4-amine
Standard InChI InChI=1S/C11H17N5/c1-4-16-8-11(7-14-16)12-5-10-6-13-15(3)9(10)2/h6-8,12H,4-5H2,1-3H3
Standard InChI Key YISWHUOXNOIQMM-UHFFFAOYSA-N
Canonical SMILES CCN1C=C(C=N1)NCC2=C(N(N=C2)C)C

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound’s structure consists of two 1H-pyrazole rings. The first pyrazole is substituted with methyl groups at the 1- and 5-positions, while the second pyrazole contains an ethyl group at the 1-position and an amine-functionalized methyl group at the 4-position (Figure 1). The molecular formula is C₁₁H₁₈N₅, yielding a molecular weight of 220.30 g/mol. This configuration shares similarities with CAS 1856097-27-2, a related compound where the second pyrazole bears a methyl group instead of an ethyl substituent .

Table 1: Comparative Structural Features of Analogous Pyrazole Derivatives

Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Substituents
N-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]-1-ethyl-1H-pyrazol-4-amine-C₁₁H₁₈N₅220.301-Ethyl, 1,5-dimethyl
N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine1856097-27-2C₁₁H₁₈ClN₅255.751,3-Dimethyl, 1,5-dimethyl
N-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine1855947-26-0C₁₁H₁₈ClN₅255.751,3-Dimethyl, 1,5-dimethyl

Spectroscopic Characterization

While nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the exact compound are unavailable, analogs suggest characteristic peaks. For example, the methyl groups in similar structures produce distinct singlet signals in ¹H NMR (δ 2.10–2.50 ppm) . The ethyl group’s protons would likely appear as a quartet (δ 1.20–1.40 ppm) and triplet (δ 3.30–3.60 ppm).

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of pyrazole derivatives typically involves cyclocondensation reactions or functional group modifications. A plausible route for this compound could include:

  • Formation of the 1,5-dimethylpyrazole core via cyclization of diketones with hydrazine derivatives.

  • Introduction of the ethyl group at the 1-position of the second pyrazole through alkylation using ethyl halides.

  • Methylene bridge formation via nucleophilic substitution between the two pyrazole units .

Table 2: Hypothetical Synthesis Route

StepReaction TypeReagents/ConditionsIntermediate/Product
1CyclocondensationHydrazine, acetylacetone, HCl1,5-Dimethyl-1H-pyrazole
2AlkylationEthyl bromide, K₂CO₃, DMF1-Ethyl-1H-pyrazole
3Nucleophilic substitution(Chloromethyl)pyrazole derivative, Et₃NN-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]-1-ethyl-1H-pyrazol-4-amine

Physicochemical Properties

Thermodynamic Parameters

Based on analogs like 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine (CAS 514801-21-9), the compound is expected to exhibit:

  • Boiling point: ~220°C (similar to pyrazole derivatives with alkyl substituents)

  • Density: 1.03–1.10 g/cm³

  • Solubility: Moderate solubility in polar organic solvents (e.g., ethanol, DMSO) but limited in water.

Stability and Reactivity

The presence of amine and pyrazole groups suggests susceptibility to oxidation and electrophilic substitution. Storage under inert atmospheres and low temperatures is advisable to prevent degradation.

Future Research Directions

  • Synthetic Optimization: Develop cost-effective, high-yield routes using green chemistry principles.

  • Biological Screening: Evaluate antimicrobial, anticancer, and enzyme inhibition properties.

  • Computational Modeling: Predict ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles via QSAR (Quantitative Structure-Activity Relationship) studies.

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